5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione
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Overview
Description
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione, commonly referred to as 5-BPP, is an organic compound derived from pyrrole and pyridine, two important heterocyclic compounds. 5-BPP has been widely studied due to its unique properties and potential applications in various scientific fields.
Scientific Research Applications
Cancer Therapy
The compound has been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Breast Cancer Treatment
In vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Development of FGFR Inhibitors
The compound is being used in the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . These inhibitors are currently under clinical investigation for the treatment of various cancers .
Crystallography
The compound forms the essentially planar aza-indole skeleton in the crystal . Pairs of N—H N hydrogen bonds connect the molecules into inversion dimers .
Development of Cytotoxic Platinum (II) Dichlorido Complexes
The compound is utilized as the N-donor carrier ligand of highly cytotoxic platinum (II) dichlorido complexes .
Treatment of Disorders Involving Elevated Plasma Blood Glucose
Due to the efficacy of the present compounds to reduce the blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of receptor tyrosine kinases involved in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis .
Mode of Action
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione interacts with FGFR by binding to its extracellular ligand-binding domains . This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The compound’s interaction with FGFR leads to the inhibition of the receptor’s activity, thereby disrupting the downstream signaling pathways .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting FGFR, the compound disrupts these pathways, potentially leading to the inhibition of tumor growth and progression .
Result of Action
The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro studies have shown that it can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2/c8-3-1-4-5(11)7(12)10-6(4)9-2-3/h1-2H,(H,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIHKZDTYPKUHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)C(=O)N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693283 |
Source
|
Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
CAS RN |
149142-67-6 |
Source
|
Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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